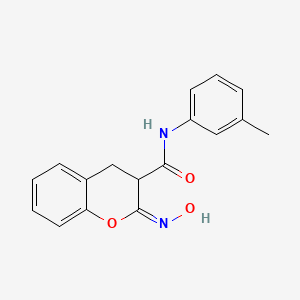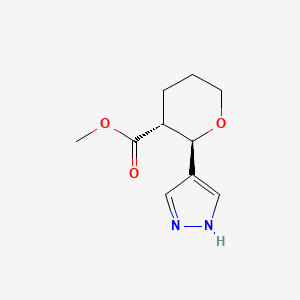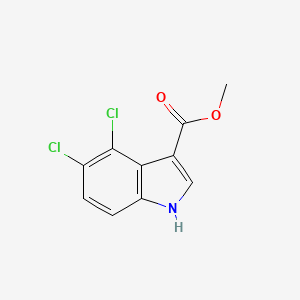![molecular formula C14H25NO2Si B11715988 N-Boc-1-[(trimethylsilyl)ethynyl]cyclobutanamine CAS No. 1268810-15-6](/img/structure/B11715988.png)
N-Boc-1-[(trimethylsilyl)ethynyl]cyclobutanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Boc-1-[(trimethylsilyl)ethynyl]cyclobutanamine is a compound with the molecular formula C14H25NO2Si and a molecular weight of 267.44 g/mol. This compound is a useful research chemical and is often utilized in various synthetic applications.
Preparation Methods
The synthesis of N-Boc-1-[(trimethylsilyl)ethynyl]cyclobutanamine typically involves the protection of propargyl or ethynyl amines with a Boc (tert-butoxycarbonyl) group. The reaction conditions often include the use of transition metal catalysts to facilitate the intramolecular cyclization process . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
N-Boc-1-[(trimethylsilyl)ethynyl]cyclobutanamine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.
Common reagents used in these reactions include transition metal catalysts, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
N-Boc-1-[(trimethylsilyl)ethynyl]cyclobutanamine has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis and in the preparation of various heterocyclic compounds.
Biology: The compound can be used in the study of biological processes and the development of new pharmaceuticals.
Industry: The compound is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of N-Boc-1-[(trimethylsilyl)ethynyl]cyclobutanamine involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, which can lead to the formation of bioactive molecules. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
N-Boc-1-[(trimethylsilyl)ethynyl]cyclobutanamine can be compared with other similar compounds, such as:
- N-Boc-protected propargyl amines
- N-Boc-protected ethynyl amines
These compounds share similar structural features and synthetic routes but may differ in their specific applications and reactivity. This compound is unique due to its specific combination of functional groups and its versatility in various chemical reactions .
Properties
CAS No. |
1268810-15-6 |
|---|---|
Molecular Formula |
C14H25NO2Si |
Molecular Weight |
267.44 g/mol |
IUPAC Name |
tert-butyl N-[1-(2-trimethylsilylethynyl)cyclobutyl]carbamate |
InChI |
InChI=1S/C14H25NO2Si/c1-13(2,3)17-12(16)15-14(8-7-9-14)10-11-18(4,5)6/h7-9H2,1-6H3,(H,15,16) |
InChI Key |
NRDRDGQHYOUOAS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCC1)C#C[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2,2-trifluoro-N-[(3S,4S)-4-(4-fluorophenyl)piperidin-3-yl]acetamide](/img/structure/B11715909.png)

![5-Phenyl-5,10-dihydroindolo[3,2-b]indole](/img/structure/B11715921.png)

![(Z)-N-[1-(1-methyl-3-nitro-1H-pyrazol-5-yl)ethylidene]hydroxylamine](/img/structure/B11715939.png)
![2-[(Benzyloxy)methyl]-4-methylpentanoic acid](/img/structure/B11715941.png)



![(1R,2S,6R,7S)-2-methyl-4-azatricyclo[5.2.1.02,6]dec-8-ene](/img/structure/B11715972.png)
![4-[(2-chloroethyl)amino]-N-methyl-1,2,5-thiadiazole-3-carboxamide](/img/structure/B11715975.png)



